1-(2,4-Dihydroxy-6-methylphenyl)ethanone

Description

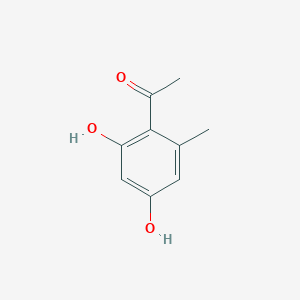

1-(2,4-Dihydroxy-6-methylphenyl)ethanone, also known as 2',4'-dihydroxy-6'-methylacetophenone, is an aromatic organic compound characterized by a dihydroxy-substituted phenyl ring attached to a ketone group. Its chemical structure and properties have made it a subject of interest in various scientific disciplines.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 1-(2,4-dihydroxy-6-methylphenyl)ethanone |

| CAS Number | 703-29-7 |

| Appearance | Solid |

1-(2,4-Dihydroxy-6-methylphenyl)ethanone is classified as a bioactive secondary metabolite. Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. mdpi.com Instead, these molecules often play a crucial role in defense mechanisms, competition, and species interactions. nih.gov

The vast structural diversity of secondary metabolites, which includes classes such as polyketides, terpenoids, alkaloids, and phenolic compounds, corresponds to a wide array of biological functions. nih.gov Many of these compounds have been found to possess pharmacological or toxicological effects, making them a rich source for the discovery of new drugs and other valuable chemical agents. biochemjournal.com Fungi, in particular, are recognized as prolific producers of structurally unique secondary metabolites with promising biological properties. tandfonline.com The isolation of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone from an endophytic fungus underscores the importance of these microorganisms as a source of novel bioactive compounds. nih.gov

The significance of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone in natural product chemistry and drug discovery is multifaceted. Acetophenones, the class of compounds to which it belongs, are recognized as important precursors and intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. nih.govflavorfrenzy.com Their versatile chemical nature makes them ideal starting points for developing new therapeutic agents. nih.gov

Derivatives of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone have demonstrated a variety of interesting pharmacological activities. nih.gov Research has indicated its potential in areas such as anticancer activity and the inhibition of bacterial plasmid transfer. nih.gov This highlights the compound's value as a scaffold for medicinal chemistry, where its core structure can be modified to create new derivatives with enhanced or novel biological effects.

Furthermore, 1-(2,4-Dihydroxy-6-methylphenyl)ethanone is an important biosynthetic precursor for a large variety of bioactive polyketides. nih.gov Polyketides are a major class of natural products with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comwikipedia.org The ability to serve as a building block for more complex molecules makes this acetophenone (B1666503) derivative a key target for research in biosynthetic engineering and the development of novel polyketide-based drugs.

| Reported Biological Activity of Derivatives | Research Context |

| Anticancer Activity | Derivatives have been studied for their potential to inhibit the growth of cancer cells. nih.gov |

| Bacterial Plasmid Transfer Inhibition | Research has shown that derivatives can interfere with the transfer of genetic material between bacteria. nih.gov |

| Inhibition of Lettuce Seeds | Studies have demonstrated an inhibitory effect on the germination of lettuce seeds. nih.gov |

While the parent compound acetophenone has been known since the 19th century, dedicated research into 1-(2,4-Dihydroxy-6-methylphenyl)ethanone is a more recent endeavor, largely driven by advances in the screening of natural products. A significant point in its research history is its isolation and characterization from the endophytic fungus Nodulisporium sp. nih.gov This discovery, documented in a study focused on the crystal structure of the compound, formally identified it as a pentaketide (B10854585) secondary metabolite. nih.gov

The isolation from a fungal source opened up avenues for investigating its biological activities and its role in biosynthesis. Subsequent research has focused on exploring the pharmacological potential of its derivatives and its utility as a precursor in the synthesis of other bioactive compounds. For instance, studies have pointed to its role in the biosynthesis of other polyketides, a field that gained significant traction with the understanding of polyketide synthases (PKSs) in the 1980s and 1990s. wikipedia.org The ongoing exploration of this compound and its analogs is part of a broader effort in natural product chemistry to discover and develop new molecules with therapeutic potential. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxy-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(11)4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXZUABNLSWQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291781 | |

| Record name | 1-(2,4-dihydroxy-6-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-29-7 | |

| Record name | NSC77965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-dihydroxy-6-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-DIHYDROXY-6'-METHYLACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Bioprospecting of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

Isolation from Endophytic Fungi (e.g., Nodulisporium sp.)

The endophytic fungus Nodulisporium sp. has been identified as a producer of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. nih.govnih.gov Endophytes, which reside within the tissues of living plants without causing any apparent disease, are a rich source of bioactive secondary metabolites. The isolation of this compound from Nodulisporium sp. highlights the potential of these microorganisms as a source for novel chemical entities. nih.govnih.gov Studies have shown that different species and even different isolates of Nodulisporium can produce a unique array of volatile organic compounds and other metabolites. nih.govwalshmedicalmedia.comjmb.or.kr

Discovery in Microbial Strains (e.g., Streptomyces puniceus strain AS13)

The microbial strain Streptomyces puniceus AS13, isolated from the Northwestern Himalayas, has been shown to produce 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. This discovery was the result of bioassay-guided fractionation of the microbial culture's ethyl acetate (B1210297) extract. The structure of the isolated compound was confirmed through spectroscopic data analysis. This finding represents the first report of this compound from Streptomyces puniceus.

Methodologies for Isolation from Natural Sources

The isolation of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone from its natural sources employs a combination of extraction and chromatographic techniques.

Solvent Extraction Techniques (e.g., Ethyl Acetate Extraction)

Solvent extraction is a primary step in the isolation process. Ethyl acetate is a commonly used solvent for extracting 1-(2,4-Dihydroxy-6-methylphenyl)ethanone from both fungal and microbial cultures. In the case of Nodulisporium sp., the culture media was extracted with ethyl acetate. Similarly, for Streptomyces puniceus strain AS13, an ethyl acetate extract of the microbial culture was the starting point for isolation.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography, Sephadex LH-20)

Following solvent extraction, chromatographic methods are essential for the purification of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. Silica gel column chromatography is a widely employed technique. For instance, the ethyl acetate extract from Nodulisporium sp. was subjected to column chromatography over silica gel. Further purification was achieved using Sephadex LH-20 column chromatography.

| Isolation Step | Method/Technique | Source Organism |

| Extraction | Ethyl Acetate Extraction | Nodulisporium sp., Streptomyces puniceus strain AS13 |

| Purification | Silica Gel Column Chromatography | Nodulisporium sp. |

| Further Purification | Sephadex LH-20 Chromatography | Nodulisporium sp. |

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy to target and isolate bioactive compounds. This approach was instrumental in the discovery of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone from Streptomyces puniceus strain AS13. This method involves the systematic separation of an extract into fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation and purification until the pure, active compound is isolated.

Biosynthetic Pathways and Precursor Role of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

Hypothesis of Polyketide Biosynthesis for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

The biosynthesis of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone is proposed to follow the polyketide pathway, a series of enzyme-catalyzed condensation reactions. This hypothesis is based on its structural similarity to other known polyketides, such as orsellinic acid, and its identification as a pentaketide (B10854585) secondary metabolite. nih.gov Aromatic polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netnih.gov

In fungi, these are typically Type I iterative PKSs, where a single large protein contains multiple domains that are used repeatedly. researchgate.net In bacteria, Type II PKSs, which are complexes of several monofunctional proteins, are more common for aromatic polyketide synthesis. nih.govcore.ac.uk The biosynthesis of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone is thought to be initiated by the condensation of a starter unit, typically acetyl-CoA, with several extender units, which are usually malonyl-CoA. core.ac.uk

The proposed polyketide chain would undergo a series of intramolecular cyclization and aromatization reactions to form the characteristic dihydroxy-methylphenyl ring. The final ethanone (B97240) side chain is a result of the specific starter unit and the number of extender units incorporated.

Role as a Biosynthetic Precursor for Complex Polyketides and Other Bioactive Compounds

1-(2,4-Dihydroxy-6-methylphenyl)ethanone is a key intermediate in the biosynthesis of a diverse range of bioactive natural products. nih.gov Its chemical structure serves as a foundational building block that can be further elaborated by various enzymes to produce more complex molecules. For instance, the 2,4-dihydroxy-6-methylphenyl ketone residue is a recognizable feature in several larger polyketide structures. core.ac.uk

Derivatives of this acetophenone (B1666503) have been shown to possess a range of pharmacological activities. The core structure provided by 1-(2,4-dihydroxy-6-methylphenyl)ethanone is evident in compounds with antibacterial, anticancer, and herbicidal properties. nih.gov This underscores its importance as a versatile precursor in the generation of chemical diversity in nature.

Table 1: Examples of Complex Bioactive Compounds Derived from 1-(2,4-Dihydroxy-6-methylphenyl)ethanone Moiety

| Compound Class | Example Compound | Biological Activity |

|---|---|---|

| Complex Polyketides | TW94b | Not specified |

| Complex Polyketides | TW94c | Not specified |

This table is illustrative and based on the presence of the structural moiety in more complex molecules.

Proposed Enzymatic Mechanisms Involved in the Formation of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

The formation of 1-(2,4-dihydroxy-6-methylphenyl)ethanone is catalyzed by a non-reducing polyketide synthase (NR-PKS). nih.gov These enzymes are large, multi-domain proteins that orchestrate the entire biosynthetic process from simple acyl-CoA precursors. The key domains and their proposed functions in the synthesis of this compound are outlined below.

Key Enzymatic Domains and Their Functions:

Starter Unit Acyl-CoA Transacylase (SAT): This domain selects the starter unit, which is presumed to be acetyl-CoA for 1-(2,4-dihydroxy-6-methylphenyl)ethanone, and loads it onto the acyl carrier protein.

Acyl Carrier Protein (ACP): The growing polyketide chain is covalently attached to the ACP domain via a phosphopantetheinyl arm, which shuttles the intermediate between the various catalytic domains of the PKS.

Ketosynthase (KS): This domain catalyzes the Claisen condensation reactions, sequentially adding extender units (malonyl-CoA) to the growing polyketide chain. nih.gov

Acyltransferase (AT): The AT domain is responsible for selecting the malonyl-CoA extender units and transferring them to the ACP.

Product Template (PT) Domain: This domain plays a crucial role in the cyclization and aromatization of the linear polyketide chain, effectively determining the structure of the resulting aromatic ring.

Thioesterase (TE): The final step is catalyzed by the TE domain, which releases the completed polyketide from the ACP. nih.gov This release can occur through hydrolysis or an intramolecular cyclization.

Table 2: Proposed Enzymatic Steps in the Biosynthesis of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

| Step | Enzyme Domain | Function |

|---|---|---|

| 1 | Starter Unit Acyl-CoA Transacylase (SAT) | Loading of acetyl-CoA starter unit |

| 2 | Acyltransferase (AT) & Ketosynthase (KS) | Iterative condensation with malonyl-CoA extender units |

| 3 | Product Template (PT) | Intramolecular cyclization and aromatization of the polyketide chain |

Synthetic Methodologies and Chemical Modifications of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

Total Synthesis Approaches to 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

The total synthesis of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone, also known as 2,4-dihydroxy-6-methylacetophenone, can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and desired yield. The primary precursor for these syntheses is 5-methylresorcinol (orcinol). In addition to chemical synthesis, the compound has also been isolated from natural sources, specifically from the culture media of the endophytic fungus Nodulisporium sp. libretexts.orgnih.gov

Key synthetic routes include:

Friedel-Crafts Acylation: This is a direct and widely used method for forming aryl ketones. organic-chemistry.orgmasterorganicchemistry.com It involves the reaction of an aromatic ring with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. chemistrysteps.comlibretexts.org For the target compound, 5-methylresorcinol is acylated with acetyl chloride or acetic anhydride using a catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comchemistrysteps.com The Lewis acid activates the acylating agent, generating an acylium ion that then attacks the electron-rich aromatic ring of 5-methylresorcinol via electrophilic aromatic substitution. chemistrysteps.comwikipedia.org

Fries Rearrangement: This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com The synthesis begins by converting 5-methylresorcinol into its diacetate ester. This ester is then heated in the presence of a Lewis acid, causing the acetyl group to migrate from the phenolic oxygen to a carbon atom on the aromatic ring. byjus.comajchem-a.com The reaction conditions, particularly temperature, can be adjusted to favor either ortho or para migration of the acyl group relative to the hydroxyl group. wikipedia.orgbyjus.com

Hoesch Reaction: The Hoesch reaction is a method for synthesizing phenolic ketones from polyhydroxy- or polyalkoxyphenols. It uses a nitrile (in this case, acetonitrile) as the acylating agent and hydrogen chloride (HCl) as both a catalyst and a condensing agent. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the final ketone. This method is particularly useful for activated phenols like 5-methylresorcinol.

Nencki Reaction: This reaction involves the zinc chloride (ZnCl₂) catalyzed acylation of phenols with carboxylic acids. To synthesize the target compound, 5-methylresorcinol would be reacted with glacial acetic acid in the presence of fused zinc chloride at an elevated temperature. orgsyn.org Careful temperature control is crucial to prevent the formation of resinous byproducts. orgsyn.org

Table 1: Summary of Total Synthesis Approaches

| Synthetic Method | Key Reagents | General Principle |

|---|---|---|

| Friedel-Crafts Acylation | 5-Methylresorcinol, Acetyl Chloride/Acetic Anhydride, AlCl₃ | Electrophilic aromatic substitution where an acylium ion attacks the aromatic ring. chemistrysteps.com |

| Fries Rearrangement | 5-Methylresorcinol diacetate, AlCl₃ | Lewis acid-catalyzed intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.org |

| Hoesch Reaction | 5-Methylresorcinol, Acetonitrile (B52724), HCl, ZnCl₂ | Acylation of an electron-rich phenol (B47542) using a nitrile and HCl to form a ketimine, followed by hydrolysis. |

| Nencki Reaction | 5-Methylresorcinol, Acetic Acid, ZnCl₂ | Zinc chloride-catalyzed acylation of a phenol with a carboxylic acid at high temperature. orgsyn.org |

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of the 1-(2,4-Dihydroxy-6-methylphenyl)ethanone scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the parent structure and evaluating the biological activity of the resulting derivatives, researchers can identify the chemical features essential for a desired effect.

A prominent strategy involves the modification of the ethanone (B97240) moiety. For instance, in studies on the related compound 2,4-dihydroxyacetophenone, researchers have synthesized a series of bis-Schiff bases to probe their inhibitory activity against phosphodiesterase (PDE) enzymes. sigmaaldrich.com This approach involves a two-step process: first, the ketone is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. This intermediate is then condensed with various substituted aldehydes to yield a library of Schiff base derivatives. sigmaaldrich.com The biological evaluation of these compounds allows for the elucidation of SAR, revealing how different substituents on the aldehyde portion of the molecule influence potency and selectivity against different enzyme isoforms like PDE-1 and PDE-3. sigmaaldrich.com

Table 2: Example of Derivatives Synthesized for SAR Studies (Based on 2,4-Dihydroxyacetophenone scaffold)

| Derivative Core Structure | Substituent (R) on Aldehyde | Example Target | Observed Activity |

|---|---|---|---|

| Bis-Schiff Base | 4-bromo-2-fluorobenzylidene | Phosphodiesterase-1 (PDE-1) | Potent inhibition reported. sigmaaldrich.com |

| 4-hydroxybenzylidene | Phosphodiesterase-3 (PDE-3) | Excellent inhibitory activity observed. sigmaaldrich.com | |

| 3-hydroxybenzylidene | PDE-1 & PDE-3 | Noteworthy inhibitory efficacy. sigmaaldrich.com | |

| 2-hydroxybenzylidene | PDE-1 & PDE-3 | Potent inhibition reported. sigmaaldrich.com |

Synthesis of Analogues with Modified Phenyl or Ethanone Moieties

The synthesis of analogues of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone with alterations to either the phenyl ring or the ethanone side chain allows for significant diversification of the core structure. These modifications can lead to compounds with new chemical properties and biological activities.

Modification of the Ethanone Moiety: The carbon atom adjacent to the carbonyl group (the α-carbon) is a common site for modification. For example, analogues have been synthesized where this carbon is attached to other aromatic or heterocyclic systems. Named compounds such as 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-hydroxyphenyl)ethanone and 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-hydroxy-2H-pyran-6-yl)ethanone illustrate this strategy, where a new C-C bond is formed at the α-position, linking the acetophenone (B1666503) core to another ring system. youtube.comnih.gov

Modification of the Phenyl Ring: More complex analogues can be created by altering the core phenyl ring itself. The related starting material, 2,4,6-trihydroxytoluene, has been used to synthesize aurone (B1235358) derivatives. This process involves a regioselective reaction with chloroacetonitrile (B46850) to form an intermediate, 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one. This intermediate serves as a building block that can be condensed with various benzaldehydes to produce a range of aurone analogues, effectively replacing the ethanone side chain with a fused heterocyclic ring system.

Regioselective Synthesis of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone Derivatives

Regioselectivity is a critical consideration when synthesizing derivatives of polyhydroxylated compounds like 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. The two hydroxyl groups on the phenyl ring (at positions 2 and 4) have different chemical environments and reactivity, which can be exploited to achieve site-specific modifications.

The hydroxyl group at the 2-position (ortho to the acetyl group) is known to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. libretexts.orgnih.gov This interaction decreases the nucleophilicity and steric accessibility of the 2-hydroxyl group. Consequently, reactions with electrophiles often occur preferentially at the more available 4-hydroxyl group.

A clear example of this is the regioselective alkylation of 2,4-dihydroxyacetophenone. Research has demonstrated that using a mild base like cesium bicarbonate in acetonitrile allows for highly selective alkylation at the 4-position, with isolated yields of up to 95%. nih.gov The intramolecular hydrogen bond effectively "protects" the 2-hydroxyl group, directing the alkylation to the 4-position without the need for conventional protection-deprotection steps. nih.gov This inherent difference in reactivity provides a powerful tool for the controlled synthesis of specific 4-O-substituted derivatives.

Advanced Structural Elucidation and Solid State Characterization of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

X-ray Crystallography of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

Single-crystal X-ray diffraction analysis provides definitive proof of the molecular structure and offers detailed insights into the bonding and packing of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone in the solid state. The compound crystallizes in a monoclinic system, and its crystal data have been thoroughly determined. rsc.org

| Crystal Data for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone | |

| Chemical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3570 (3) |

| b (Å) | 15.001 (1) |

| c (Å) | 7.3180 (5) |

| β (°) | 91.017 (4) |

| Volume (ų) | 807.50 (8) |

| Z | 4 |

| Temperature (K) | 298 |

| Source: rsc.org |

Analysis of Intramolecular Hydrogen Bonding (e.g., O—H⋯O interactions)

A significant feature of the molecular structure is a strong intramolecular hydrogen bond. rsc.orgceon.rs This bond forms between the hydrogen atom of the hydroxyl group at position 2 (ortho to the acetyl group) and the carbonyl oxygen atom of the same acetyl group (O—H⋯O). rsc.org This interaction creates a stable six-membered quasi-aromatic ring, which influences the planarity and electronic properties of the molecule. researchgate.netresearchgate.net The geometry of this intramolecular bond has been precisely measured, confirming its role in the molecule's preferred conformation. rsc.org

| Intramolecular Hydrogen-Bond Geometry (Å, °) | ||||

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O10—H10···O9 | 0.82 | 1.77 | 2.4991 (16) | 147 |

| D = Donor atom; A = Acceptor atom. Source: rsc.org |

The formation of this hydrogen bond results in the shortening of the C2—O10 bond (1.3462 (16) Å) compared to the C4—O11 bond (1.3573 (19) Å), as it imparts a degree of double-bond character to the C-O bond involved in chelation. rsc.org

Elucidation of Intermolecular Hydrogen Bonding Networks

In the crystal lattice, molecules of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone are linked together through intermolecular hydrogen bonds, creating a robust supramolecular architecture. rsc.org The hydroxyl group at position 4, which is not involved in intramolecular bonding, acts as a hydrogen bond donor. It forms a hydrogen bond with the carbonyl oxygen atom of a neighboring, symmetry-related molecule. rsc.orgceon.rs This specific interaction (O11—H11···O9) systematically repeats, linking the molecules into extended one-dimensional chains that propagate along the a-axis direction of the crystal. rsc.org These hydrogen-bonded chains are a key element in the crystal packing.

| Intermolecular Hydrogen-Bond Geometry (Å, °) | ||||

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O11—H11···O9ⁱ | 0.82 | 1.97 | 2.7843 (16) | 173 |

| Symmetry code: (i) x-1, y, z. Source: rsc.org |

Comparison of Geometric Parameters with Related Acetophenone (B1666503) Compounds

The bond lengths and angles within 1-(2,4-Dihydroxy-6-methylphenyl)ethanone are comparable to those found in other similar acetophenone derivatives. rsc.org The acetyl group is nearly coplanar with the aromatic ring, with a C2—C1—C7—O9 dihedral angle of 7.2 (2)°. rsc.org A resonance effect between the carbonyl group and the aromatic ring is suggested by the observation that the C7—C8 and C6—C12 bond lengths are longer than the C1—C7 bond. rsc.org

| Selected Bond Lengths (Å) | ||

| Bond | Length (Å) | Comparison Compound (if applicable) |

| C1—C7 | 1.4585 (19) | |

| C7—O9 (Carbonyl) | 1.2481 (18) | |

| C2—O10 (Intramolecular H-bond) | 1.3462 (16) | |

| C4—O11 | 1.3573 (19) | |

| C7—C8 (Acetyl Methyl) | 1.497 (2) | |

| C6—C12 (Aromatic Methyl) | 1.506 (2) | |

| Source: rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules in solution. While a detailed, fully assigned 1D and 2D NMR analysis for 1-(2,4-dihydroxy-6-methylphenyl)ethanone is not extensively reported in the searched literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1D NMR (¹H and ¹³C): A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show distinct signals for each type of proton. This includes a downfield singlet for the intramolecularly hydrogen-bonded hydroxyl proton (δ > 10 ppm), another singlet for the second hydroxyl proton, two meta-coupled doublets in the aromatic region (δ ≈ 6.0-6.5 ppm), a singlet for the aromatic methyl protons (δ ≈ 2.4 ppm), and a singlet for the acetyl methyl protons (δ ≈ 2.5 ppm). ckgas.com

The ¹³C NMR spectrum would reveal nine distinct carbon signals. Key signals would include the carbonyl carbon (δ > 200 ppm), four quaternary aromatic carbons (including two bonded to hydroxyl groups), two aromatic CH carbons, and two methyl carbons (one aromatic, one acetyl). mdpi.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguous assignment. libretexts.orgethz.ch

COSY (Correlation Spectroscopy) would confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached, allowing for the assignment of the aromatic CH carbons and the two methyl carbons.

Mass Spectrometry (MS) and High-Resolution Techniques (e.g., HR-ESI-MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. libretexts.org The calculated monoisotopic mass for C₉H₁₀O₃ is 166.06299 Da. uni.lu Predicted m/z values for common adducts in HR-ESI-MS are valuable for its identification in complex mixtures. uni.lu

| Predicted HR-MS Data for C₉H₁₀O₃ | ||

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₁O₃]⁺ | 167.07027 |

| [M+Na]⁺ | [C₉H₁₀O₃Na]⁺ | 189.05221 |

| [M-H]⁻ | [C₉H₉O₃]⁻ | 165.05571 |

| Source: uni.lu |

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The mass spectrum would show a molecular ion peak ([M]⁺•) at m/z 166. A prominent fragmentation pathway for acetophenones is the cleavage of the methyl group from the acetyl moiety, a type of alpha-cleavage, leading to a stable acylium ion. For this compound, this would result in a strong peak at m/z 151 ([M-15]⁺). nist.govmassbank.eu Another characteristic fragment would be the acetyl cation at m/z 43 ([CH₃CO]⁺).

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful non-destructive technique for the identification of functional groups and for probing the intramolecular dynamics of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. Analysis of these bands provides critical insights into the molecular structure, including the effects of intramolecular hydrogen bonding.

The molecular structure of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone features hydroxyl (-OH), carbonyl (C=O), and methyl (-CH₃) functional groups attached to an aromatic benzene (B151609) ring. The positions and characteristics of the corresponding vibrational bands are significantly influenced by the electronic environment and intramolecular interactions.

A key structural feature of this molecule is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the oxygen atom of the acetyl group. nih.gov This interaction is a consequence of their close proximity on the aromatic ring, leading to the formation of a stable six-membered ring. This hydrogen bond has a pronounced effect on the vibrational frequencies of both the O-H and C=O groups.

The hydroxyl group involved in the intramolecular hydrogen bond exhibits a broad absorption band at a lower wavenumber compared to a free hydroxyl group. This shift is a direct result of the weakening of the O-H bond due to its interaction with the carbonyl oxygen. The second hydroxyl group at the C4 position, which may participate in intermolecular hydrogen bonding, will also show a characteristic, though typically sharper, O-H stretching band.

Similarly, the carbonyl (C=O) stretching frequency is also red-shifted to a lower wavenumber than what would be expected for a typical aryl ketone. This shift is caused by the delocalization of electron density from the carbonyl double bond towards the hydroxyl group through the hydrogen bond, which slightly weakens the C=O bond.

The FT-IR spectrum also displays characteristic bands for the C-H stretching of the methyl group and the aromatic ring, as well as C=C stretching vibrations within the aromatic ring. The region from approximately 1400 to 1600 cm⁻¹ is typically rich with bands corresponding to the skeletal vibrations of the benzene ring.

The detailed assignment of the principal vibrational frequencies observed in the FT-IR spectrum of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone provides a molecular fingerprint, confirming the presence of key functional groups and offering evidence of the specific intramolecular interactions that define its solid-state conformation.

Interactive Data Table of Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (Intramolecularly H-bonded) | Phenolic -OH | 3000 - 3400 (broad) | The broadness and lower frequency are characteristic of strong hydrogen bonding. |

| O-H Stretch (Intermolecularly H-bonded/Free) | Phenolic -OH | ~3500 - 3600 (sharper) | This band may be present depending on the solid-state packing and intermolecular interactions. |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Typically appear as weaker bands on the shoulder of the O-H stretch. |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Symmetric and asymmetric stretching vibrations of the methyl group. |

| C=O Stretch (Intramolecularly H-bonded) | Ketone C=O | 1620 - 1650 | Shifted to a lower frequency due to hydrogen bonding with the C2-hydroxyl group. |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Multiple bands are expected due to the complex vibrations of the benzene ring. |

| C-O Stretch | Phenolic C-O | 1200 - 1300 | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |

| In-plane O-H Bend | Phenolic -OH | 1300 - 1450 | Bending vibration of the hydroxyl group within the plane of the aromatic ring. |

Computational Chemistry and Molecular Modeling Studies of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometry, electronic properties, stability, and chemical reactivity.

While comprehensive DFT studies specifically detailing the electronic and reactivity parameters for 1-(2,4-dihydroxy-6-methylphenyl)ethanone are not extensively available in the reviewed literature, the foundational data required for such analysis exists. The crystal structure of the compound has been determined, providing precise experimental data on its geometry. nih.govnih.gov This crystallographic data is the gold standard for validating and benchmarking the results of DFT-based geometry optimizations.

Key structural features from the crystal structure analysis reveal a planar conformation. nih.gov An important aspect of its structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at position 2 and the carbonyl oxygen of the acetyl group. This interaction plays a crucial role in stabilizing the molecule and holding the acetyl group nearly coplanar with the benzene (B151609) ring. Additionally, intermolecular hydrogen bonds and π-π stacking interactions contribute to the stability of the crystal lattice. nih.gov

A typical DFT analysis of this compound would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule and comparing the bond lengths and angles with the experimental crystal structure data to validate the computational method.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. ceon.rschemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other molecules and biological targets. nanobioletters.com

Global Reactivity Descriptors: Calculation of parameters like chemical potential, hardness, softness, and electrophilicity index provides quantitative measures of the molecule's reactivity. ceon.rschemrxiv.org

Table 1: Selected Crystallographic Data for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Molecular Weight | 166.17 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Intramolecular H-bond (O-H···O) | 2.4983 (16) Å | nih.gov |

| Intermolecular H-bond (O-H···O) | 2.7862 (18) Å | nih.gov |

| π-π Stacking Distance | 3.7478 (8) Å | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery and materials science, MD simulations are invaluable for understanding the conformational flexibility of a molecule and for studying its interactions with biological targets like proteins or nucleic acids in a dynamic environment. nih.gov

For 1-(2,4-dihydroxy-6-methylphenyl)ethanone, specific MD simulation studies are not documented in the available literature. However, such studies would be instrumental in several areas:

Conformational Analysis: Although the crystal structure shows a planar conformation in the solid state, its flexibility in a solution or a biological environment can be explored through MD. By simulating the molecule in a solvent box (e.g., water), researchers can perform cluster analysis on the trajectory to identify the most stable and frequently occurring conformations. researchgate.netnih.gov Key metrics like Root Mean Square Deviation (RMSD) would be calculated to assess the stability of the molecule's conformation over the simulation time. mdpi.com

Ligand-Target Interactions: If a protein target is identified, MD simulations can be used to study the stability of the ligand-protein complex. After an initial docking pose is obtained, an MD simulation can reveal how the ligand adjusts its position within the binding pocket and how the protein conformation changes in response to the ligand binding. nih.gov The stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation, providing a more realistic view of the binding event than static docking alone. nih.gov

Molecular Docking Studies for Protein-Ligand Binding Affinity and Mode of Action Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The primary goals are to predict the binding mode and to estimate the binding affinity, often represented by a scoring function that calculates a binding energy value. A lower binding energy generally indicates a more stable protein-ligand complex. malvernpanalytical.com

There are no specific molecular docking studies in the reviewed literature that use 1-(2,4-dihydroxy-6-methylphenyl)ethanone as a ligand against a defined protein target. However, computational studies on analogous acetophenone (B1666503) derivatives have demonstrated the utility of this approach. For instance, related compounds have been docked against various bacterial and human proteins to explore their potential as antimicrobial or anticancer agents. researchgate.netresearchgate.net

A typical molecular docking workflow for 1-(2,4-dihydroxy-6-methylphenyl)ethanone would involve:

Preparation of the Ligand and Receptor: The 3D structure of the compound would be generated and energy-minimized. The 3D structure of a target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Analysis of Results: The results would be analyzed to identify the most favorable binding pose based on the predicted binding energy. Further analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov This information is critical for understanding the compound's potential mechanism of action and for guiding the design of more potent analogues.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Models

The assessment of a molecule's ADMET properties is crucial in the drug discovery process to evaluate its potential as a therapeutic agent. nih.gov In silico ADMET prediction models offer a rapid and cost-effective way to screen compounds for desirable pharmacokinetic and safety profiles early in development. thermofisher.com

A complete, experimentally validated ADMET profile for 1-(2,4-dihydroxy-6-methylphenyl)ethanone is not available in the searched literature. However, various computational tools and web servers, such as SwissADME and PreADMET, can be used to predict these properties based on the molecule's structure. bmdrc.orgresearchgate.net For instance, a predicted XlogP value (a measure of lipophilicity) for the compound is 1.8, which is within the desirable range for drug-like molecules. uni.lu Studies on closely related compounds have also suggested favorable drug-like properties, such as adherence to Lipinski's Rule of Five. researchgate.netresearchgate.net

Table 2: In Silico Prediction of Key ADMET and Physicochemical Properties

| Property | Significance | Predicted Value for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone |

|---|---|---|

| Molecular Weight | Influences absorption and diffusion. (Lipinski's Rule: <500 g/mol) | 166.17 g/mol nih.gov |

| LogP (Lipophilicity) | Affects solubility, absorption, and membrane permeability. (Lipinski's Rule: ≤5) | XlogP = 1.8 uni.lu |

| Hydrogen Bond Donors | Impacts solubility and membrane permeability. (Lipinski's Rule: ≤5) | 2 (from two -OH groups) |

| Hydrogen Bond Acceptors | Impacts solubility and membrane permeability. (Lipinski's Rule: ≤10) | 3 (from two -OH groups and one C=O group) |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Data not available in search results |

| Caco-2 Permeability | In vitro model for predicting intestinal drug absorption. | Data not available in search results |

| CYP450 Inhibition | Predicts potential for drug-drug interactions via inhibition of metabolic enzymes. | Data not available in search results |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. | Data not available in search results |

Analytical Methodologies for the Research and Characterization of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. The separation is typically achieved using a reverse-phase C18 column, which is well-suited for the analysis of moderately polar compounds like acetophenone (B1666503) derivatives. nih.gov The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. nih.gov

For quantitative analysis, a UV detector is commonly employed. The selection of the detection wavelength is critical for sensitivity and specificity. Phenolic compounds, such as 1-(2,4-Dihydroxy-6-methylphenyl)ethanone, generally exhibit strong UV absorbance. A study on similar acetophenones utilized a detection wavelength of 280 nm for 2,4-dihydroxyacetophenone. nih.gov In complex mixtures, a wavelength switching method can be employed to optimize the detection of multiple components at their respective maximum absorbance wavelengths. scispace.com

The sample preparation for HPLC analysis involves dissolving the compound in the mobile phase and filtering it through a 0.45 µm membrane to remove any particulate matter that could interfere with the analysis or damage the column. nih.gov Method validation is a critical step to ensure the reliability of the quantitative data, encompassing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com

Interactive Data Table: Illustrative HPLC Method Parameters for the Analysis of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

| Parameter | Value | Rationale |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar acetophenone derivatives. nih.govnih.gov |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | A common and effective mobile phase for reverse-phase chromatography. nih.govnih.gov |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. nih.gov |

| Detection | UV at 280 nm | A suitable wavelength for the detection of dihydroxyacetophenone derivatives. nih.gov |

| Injection Volume | 10-20 µL | A standard injection volume for analytical HPLC. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control can improve the reproducibility of retention times. nih.gov |

Note: This table presents illustrative parameters. Method optimization is necessary for specific applications.

Spectroscopic Fingerprinting for Quality Control and Authentication in Research Batches

Spectroscopic fingerprinting is a powerful approach for the quality control and authentication of research batches of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone, particularly when it is isolated from natural sources like the endophytic fungus Nodulisporium sp. chemrxiv.org This technique provides a holistic chemical profile of a sample, which can be used to assess its identity, purity, and consistency between different batches. nih.gov The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for the structural elucidation and purity assessment of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. The NMR spectrum provides detailed information about the chemical environment of each atom in the molecule, creating a unique fingerprint. For quality control, the NMR spectrum of a new research batch can be compared to that of a well-characterized reference standard. Any significant differences in chemical shifts, signal intensities, or the presence of unexpected signals can indicate impurities or degradation products.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. By comparing the IR spectrum of a sample to a reference standard, it is possible to confirm its identity and detect the presence of impurities that may have different functional groups. Near-infrared (NIR) spectroscopy, in particular, is a rapid and non-invasive technique that is increasingly used for the quality control of raw materials and finished products in the pharmaceutical and food industries. nih.govunityscientific.com.au

Chemometric Analysis: To objectively compare the spectroscopic fingerprints of different research batches, chemometric methods are often employed. nih.govglpbio.com Techniques such as Principal Component Analysis (PCA) can be applied to the NMR or IR spectral data. PCA is a statistical method that reduces the dimensionality of complex datasets while retaining the most important information. researchgate.net By plotting the principal components, it is possible to visualize the clustering of samples based on their chemical similarity. This allows for the rapid identification of outlier batches that may not meet the required quality standards.

Interactive Data Table: Representative Spectroscopic Data for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

| Spectroscopic Technique | Key Observational Data | Reference |

| ¹H NMR | Chemical shifts (δ) for aromatic, methyl, and hydroxyl protons. | chemrxiv.org |

| ¹³C NMR | Chemical shifts (δ) for carbonyl, aromatic, and methyl carbons. | chemrxiv.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | rsc.org |

| IR Spectroscopy | Characteristic absorption bands for -OH, C=O, and aromatic C=C stretching vibrations. | nih.gov |

Note: The specific chemical shifts and absorption bands are unique to the compound and serve as its spectroscopic fingerprint.

Metabolism and Pharmacokinetic Research Insights for 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are fundamental in early-stage drug discovery and phytochemical analysis to predict how a compound will be cleared from the body. These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with hepatocytes from various species. The rate of disappearance of the parent compound over time provides key parameters like the intrinsic clearance (CLint) and half-life (t½).

Currently, there is a notable lack of publicly available research specifically detailing the in vitro metabolic stability of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. However, based on its chemical structure as a phenolic ketone, it is possible to hypothesize its metabolic pathway. The presence of two hydroxyl groups and a ketone moiety suggests that it would be a substrate for various metabolic enzymes.

Metabolite identification studies are usually conducted in tandem with stability assays. These studies aim to identify the chemical structures of the metabolites formed. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) is a common analytical technique used for this purpose.

While no specific metabolites have been reported for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone, based on the metabolism of other phenolic compounds, potential metabolites would likely include glucuronide and sulfate (B86663) conjugates of the parent molecule. researchgate.net Hydroxylation of the aromatic ring or the methyl group could also occur as a Phase I metabolic reaction.

Illustrative Data Table: Hypothetical In Vitro Metabolic Stability of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

| Calculated Half-Life (t½, min) | 22 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 31.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone is not currently available in the public domain.

Absorption and Distribution Research in Biological Systems

The absorption and distribution of a compound determine its bioavailability and concentration at potential sites of action. For phenolic compounds, absorption can occur in both the small intestine and the colon. nih.gov The physicochemical properties of the compound, such as its molecular weight, lipophilicity, and pKa, play a significant role in its ability to cross biological membranes. nih.gov

Specific research on the absorption and distribution of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone is not currently documented. As a relatively small phenolic molecule, it is plausible that it could be absorbed via passive diffusion across the intestinal epithelium. nih.gov The presence of hydroxyl groups may also allow for interaction with membrane transporters.

Once absorbed, the distribution of the compound throughout the body is influenced by its binding to plasma proteins and its ability to penetrate into various tissues. The logP value of a compound can provide an indication of its potential for distribution into fatty tissues. For phenolic compounds, distribution is a key factor in their potential biological effects. researchgate.net

Enzyme-Mediated Biotransformation Pathways

The biotransformation of xenobiotics, including phenolic compounds, is primarily carried out by a series of enzymes in the liver and other tissues. This process is generally divided into Phase I and Phase II reactions.

Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For 1-(2,4-Dihydroxy-6-methylphenyl)ethanone, potential Phase I reactions could involve:

Hydroxylation: The cytochrome P450 (CYP) family of enzymes could catalyze the addition of another hydroxyl group to the aromatic ring or oxidation of the methyl group to a hydroxymethyl group.

Reduction: The ketone group could potentially be reduced to a secondary alcohol.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion. For a compound with two phenolic hydroxyl groups like 1-(2,4-Dihydroxy-6-methylphenyl)ethanone, the primary Phase II pathways are expected to be:

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are likely to conjugate glucuronic acid to one or both of the hydroxyl groups. This is a common metabolic pathway for phenolic compounds. nih.gov

Sulfation: Sulfotransferases (SULTs) may catalyze the addition of a sulfonate group to the hydroxyl moieties. Studies on resorcinol, a structurally related compound, have shown that it is metabolized to both glucuronide and sulfate conjugates. researchgate.net

Illustrative Data Table: Potential Enzyme-Mediated Biotransformation Pathways and Metabolites

| Phase | Reaction | Enzyme Family | Potential Metabolite |

| Phase I | Hydroxylation | Cytochrome P450 (CYP) | 1-(2,4,5-Trihydroxy-6-methylphenyl)ethanone |

| Oxidation | Cytochrome P450 (CYP) | 1-(2,4-Dihydroxy-6-(hydroxymethyl)phenyl)ethanone | |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 1-(2-Hydroxy-4-(glucuronidyloxy)-6-methylphenyl)ethanone |

| 1-(4-Hydroxy-2-(glucuronidyloxy)-6-methylphenyl)ethanone | |||

| 1-(2,4-Bis(glucuronidyloxy)-6-methylphenyl)ethanone | |||

| Sulfation | Sulfotransferases (SULTs) | 1-(2-Hydroxy-4-(sulfoxyoxy)-6-methylphenyl)ethanone | |

| 1-(4-Hydroxy-2-(sulfoxyoxy)-6-methylphenyl)ethanone |

Note: This table presents hypothetical biotransformation pathways and metabolites based on the chemical structure of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone and known metabolic routes of similar compounds. Specific experimental validation is required.

Mechanistic Toxicity Studies of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

In Vitro Cytotoxicity and Cellular Mechanism Investigations

One study synthesized and evaluated a series of DMC derivatives for their in vitro cytotoxicity. rsc.org The findings indicated that modifications to the core structure could significantly influence the compound's cytotoxic potential against human cancer cell lines, such as SH-SY5Y (neuroblastoma), A-549 (lung carcinoma), and FaDu (pharyngeal carcinoma). rsc.org For example, certain ester and ether derivatives of DMC displayed potent cytotoxic activity, with IC50 values in the micromolar range. rsc.org

Another study investigated the antiproliferative effects of DMC on human cervical cancer cell lines (C-33A, HeLa, and SiHa). nih.gov The results showed that DMC inhibited the proliferation of these cells, with IC50 values of 15.76 µM for C-33A, 10.05 µM for HeLa, and 18.31 µM for SiHa. nih.gov The study further suggested that DMC induced apoptosis and caused cell cycle arrest in the G0/G1 phase in HeLa cells. nih.gov

It is crucial to emphasize that these findings pertain to a derivative and not to 1-(2,4-Dihydroxy-6-methylphenyl)ethanone itself. The structural differences, including the presence of a methoxy (B1213986) group and a chalcone (B49325) scaffold in DMC, would likely result in different physicochemical properties and biological activities. Therefore, these results cannot be directly extrapolated to the subject compound.

Interactive Data Table: Cytotoxicity of a Related Compound (DMC)

The following table summarizes the reported IC50 values for 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) and its derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) |

| 4′-O-caproylated-DMC | SH-SY5Y | 5.20 rsc.org |

| 4′-O-methylated-DMC | SH-SY5Y | 7.52 rsc.org |

| 4′-O-benzylated-DMC | A-549 | 9.99 rsc.org |

| 4′-O-benzylated-DMC | FaDu | 13.98 rsc.org |

| DMC | C-33A | 15.76 nih.gov |

| DMC | HeLa | 10.05 nih.gov |

| DMC | SiHa | 18.31 nih.gov |

Target Organ Toxicity Research

There is no specific information available in the scientific literature regarding target organ toxicity research for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. Studies that would identify specific organs susceptible to the toxic effects of this compound have not been published.

Genotoxicity and Mutagenicity Assessment

A comprehensive search of scientific databases reveals a lack of studies on the genotoxicity and mutagenicity of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. Standard assays to assess the potential of a substance to induce genetic mutations or chromosomal damage, such as the Ames test or in vitro and in vivo micronucleus assays, have not been reported for this compound.

Predictive Toxicology Models for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

Predictive toxicology, which utilizes computational models to forecast the potential toxicity of chemicals, is a rapidly advancing field. nih.govcriver.comnih.gov These models often employ quantitative structure-activity relationship (QSAR) approaches to correlate chemical structures with toxicological endpoints. researchgate.net However, there are no specific, publicly available predictive toxicology models that have been developed or validated for 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. While general models for predicting the toxicity of phenolic compounds or ketones may exist, their applicability and accuracy for this particular molecule have not been documented. The development of such models would require substantial experimental data on the compound's biological activities and toxicological profile, which is currently unavailable.

Future Research Directions and Therapeutic Potential of 1 2,4 Dihydroxy 6 Methylphenyl Ethanone

Exploration of Novel Biological Activities and Therapeutic Applications

Initially identified as a secondary metabolite from the endophytic fungus Nodulisporium sp., 1-(2,4-Dihydroxy-6-methylphenyl)ethanone has already demonstrated a range of biological effects, including antimicrobial and anticancer properties. Future research will focus on expanding our understanding of its bioactivity and exploring new therapeutic avenues. The phenolic structure of the compound, featuring two hydroxyl groups, allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals, a mechanism that underpins many of its observed effects.

A primary area of future investigation will be the comprehensive screening of this compound against a wider array of biological targets. This includes, but is not limited to, antiviral, anti-inflammatory, and neuroprotective assays. Given that derivatives of this compound have shown cytotoxic effects against cancer cell lines, a deeper exploration into its specific anticancer mechanisms is warranted. Furthermore, its documented ability to inhibit bacterial plasmid transfer suggests a potential role in combating antibiotic resistance, a critical area of modern medicine.

The exploration of its therapeutic potential extends to its use as a precursor in the synthesis of more complex pharmaceutical agents. Its inherent bioactivity makes it an attractive starting scaffold for medicinal chemists.

Table 1: Known and Potential Biological Activities of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone

| Biological Activity | Research Findings/Potential Application |

| Antimicrobial | Demonstrated inhibition of bacterial plasmid transfer, suggesting a role in overcoming antibiotic resistance. |

| Anticancer | Derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential in oncology. |

| Antioxidant | The phenolic structure allows for the neutralization of free radicals. |

| Anti-inflammatory | A plausible area for future investigation, given the antioxidant properties. |

| Antiviral | A potential therapeutic application that remains to be explored. |

| Neuroprotective | The antioxidant capacity suggests a possible role in protecting against neurodegenerative diseases. |

Design and Synthesis of More Potent and Selective Analogues

The development of analogues of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone is a critical step in translating its therapeutic potential into clinical reality. The goal of such synthetic efforts is to create derivatives with enhanced potency, greater selectivity for biological targets, and improved pharmacokinetic profiles.

One established method for creating derivatives is the Friedel-Crafts acylation of 2,4-dihydroxy-6-methylphenyl precursors. This reaction, typically using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like zinc chloride, allows for modifications to the core structure. Other synthetic strategies, such as the Perkin reaction, which is used to synthesize cinnamic acid and its analogs, could be adapted to create novel derivatives of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone. researchgate.net

Future research in this area will involve the strategic modification of the compound's functional groups. For instance, the hydroxyl and methyl groups on the phenyl ring can be altered to modulate the molecule's interaction with specific biological targets. The synthesis of a library of analogues will enable comprehensive structure-activity relationship (SAR) studies, providing valuable insights into the chemical features essential for its biological effects.

Preclinical Development and Validation of Pharmacological Effects

The preclinical development of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone and its analogues is a crucial phase in the drug discovery pipeline. This stage involves rigorous testing to validate the pharmacological effects observed in initial screenings and to gather data on the compound's behavior in biological systems.

Current preclinical evidence is largely derived from in vitro studies, such as assays demonstrating its antioxidant capacity and its cytotoxic effects on cancer cells. guidechem.com Future preclinical research must expand to include cell-based assays to elucidate the mechanisms of action, such as the induction of apoptosis in cancer cells.

Subsequent preclinical work will necessitate the use of animal models to evaluate the efficacy of the compound in a living organism. These in vivo studies will be essential for understanding its therapeutic potential in disease models that replicate human conditions. The validation of its pharmacological effects in these models is a prerequisite for any potential advancement to clinical trials.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone, future research should integrate systems biology and various "omics" technologies. These approaches can provide a comprehensive view of the molecular and cellular changes induced by the compound.

Metabolomics, for instance, can be used to create detailed profiles of the metabolic changes within an organism or cell culture upon exposure to the compound. uni-duesseldorf.de This can reveal the metabolic pathways that are most affected and provide clues about the compound's mechanism of action. Functional genomics approaches have already been successfully used to identify and characterize the O-methyltransferase (OOMT) enzymes responsible for the biosynthesis of the related compound, orcinol (B57675) monomethyl ether, in roses. researchgate.net Similar transcriptomic and proteomic studies could be employed to identify the genes and proteins that are differentially expressed in response to 1-(2,4-Dihydroxy-6-methylphenyl)ethanone.

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the compound's interaction with biological systems. This integrated approach will be invaluable for identifying biomarkers of efficacy and for understanding the broader physiological impact of the compound.

Optimization of Sustainable Production Methods (e.g., Bioprocess Optimization)

As a natural product derived from the endophytic fungus Nodulisporium sp., there is significant potential for the sustainable production of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone through biotechnological methods. Future research will focus on optimizing the fermentation conditions of Nodulisporium sp. to maximize the yield of the compound.

One promising strategy is the "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters to induce the production of different secondary metabolites. uni-duesseldorf.de This could lead to the discovery of novel, related compounds with unique biological activities. Furthermore, research into the biosynthetic gene clusters within Nodulisporium sp. could pave the way for genetic engineering approaches to enhance production. nih.gov This might involve overexpressing key enzymes in the biosynthetic pathway or deleting repressive elements. researchgate.net

By optimizing these bioprocesses, it will be possible to produce 1-(2,4-Dihydroxy-6-methylphenyl)ethanone in a sustainable and economically viable manner, which is essential for its potential development as a therapeutic agent.

Q & A

Q. What synthetic methods are used to obtain 1-(2,4-Dihydroxy-6-methylphenyl)ethanone?

The compound is typically isolated from natural sources or synthesized via organic routes. For example, it was purified from the ethyl acetate extract of Nodulisporium sp. fungal culture media using silica gel column chromatography and Sephadex LH-20 gel filtration . Synthetic approaches include reactions of carbohydrates (e.g., glucose or fructose) under controlled conditions, yielding aromatic ketones via cyclization and dehydration . Key steps involve solvent extraction, gradient elution, and crystallization (e.g., slow evaporation from EtOAc) .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.3570 Å, b = 15.001 Å, c = 7.3180 Å, and β = 91.017° . Intramolecular O10–H10···O9 hydrogen bonds (2.4983 Å) lock the acetyl group coplanar with the aromatic ring. Intermolecular O11–H11···O9 hydrogen bonds (2.7862 Å) and π–π stacking (3.7478 Å between centroids) stabilize the 3D lattice . Refinement methods (e.g., SHELXL2013) and constraints for hydrogen atoms are applied .

Q. What biological activities have been reported for this compound?

It exhibits anti-lipid peroxidation activity with an IC₅₀ of 0.73% in batch-dependent studies, though lower than BHT . Derivatives show antimicrobial, anticancer, and plasmid transfer inhibition properties, linked to its polyketide backbone and redox-active phenolic groups . Activity variability may arise from impurities or structural analogs (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing and purifying this compound?

Key challenges include:

- Isomer formation : The acetyl group’s position (e.g., 2,4-dihydroxy vs. 3,4-dihydroxy isomers) requires careful NMR or X-ray validation .

- Batch variability : Impurity levels (e.g., 0.1–1.94% in 1-(2-hydroxy-4-methoxyphenyl)ethanone) affect biological reproducibility, necessitating HPLC or washing steps for standardization .

- Low yield : Fungal extraction yields ~1.3% (133 mg from 10 L culture), requiring scalable synthetic routes .

Q. How do hydrogen bonding and π–π interactions influence its stability and reactivity?

The intramolecular O10–H10···O9 bond (145° angle) enforces planarity, enhancing conjugation and stability against hydrolysis . Intermolecular O11–H11···O9 bonds and π–π stacking (3.7478 Å) reduce solubility in polar solvents but improve thermal stability. These interactions also modulate binding to biological targets (e.g., enzymes or DNA) by presenting a rigid, planar scaffold .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in IC₅₀ values (e.g., batch-dependent anti-lipid peroxidation ) may arise from:

- Impurity profiles : LC-MS or NMR quantification of analogs/contaminants .

- Assay conditions : Standardizing protocols (e.g., BHT as a universal control) and testing multiple cell lines or enzyme systems.

- Structural analogs : Comparing activity of synthetic derivatives (e.g., methylated or halogenated variants) to isolate pharmacophores .

Q. What role does this compound play as a biosynthetic precursor?

As a pentaketide, it serves as a precursor for bioactive polyketides. Its acetyl and hydroxyl groups undergo enzymatic modifications (e.g., oxidation, glycosylation) to generate derivatives with enhanced pharmacological profiles . For example, fungal enzymes may introduce methoxy groups or elongate the carbon chain .

Methodological Considerations

- Crystallography : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and F(000) = 352 for charge density analysis .

- Bioassays : Employ TBARS or DPPH assays for anti-lipid peroxidation, with IC₅₀ normalization to reference antioxidants .

- Synthesis : Optimize fungal fermentation (e.g., Nodulisporium sp. media) or carbohydrate pyrolysis conditions to improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.